molecular formula C18H17F3O B1343514 3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898779-65-2

3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1343514
M. Wt: 306.3 g/mol
InChI Key: USNDIDTUCZKXRV-UHFFFAOYSA-N
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Description

The compound "3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to a class of compounds that are characterized by the presence of a trifluoromethyl group and a propiophenone moiety. This structure suggests that the compound could be of interest in the synthesis of polyimides or other polymers, as well as in the study of its physicochemical properties and reactivity.

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of a trifluoromethyl-substituted acetophenone with other aromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, which could be a similar approach to synthesizing the compound . Another related synthesis involves the polymerization of a diamine containing a trifluoromethyl group with various aromatic dianhydrides . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR and IR spectroscopy. For example, the structure of a branched isomer of nonylphenol was confirmed by GC-MS, NMR, and IR spectra . Similarly, the crystal and molecular structure of a difluoro-hydroxyiminopropiophenone isomer was determined using X-ray crystallography . These techniques could be employed to analyze the molecular structure of "3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone".

Chemical Reactions Analysis

The reactivity of related compounds includes cyclocondensation reactions, as seen in the synthesis of a series of pyrimidinones from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea . This suggests that "3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone" could also undergo similar cyclocondensation reactions or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, fluorinated polyimides derived from similar monomers exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The environmental properties such as water solubility, vapor pressure, and Henry's Law constant of a nonylphenol isomer were also determined . These studies provide a basis for predicting the behavior of "3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone" in various environments and applications.

Scientific Research Applications

Synthesis and Polymer Applications

A series of side-chain type poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were prepared, demonstrating potential in anion exchange membrane technology. These membranes show significant promise due to their anisotropic swelling, high alkaline stability, and good hydroxide conductivity, attributed to the pendant benzyl-quaternary ammonium groups' length and distribution. This indicates a route for energy applications, particularly in fuel cell technologies (Shi et al., 2017).

Advanced Material Development

Novel bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups were synthesized, leading to the development of poly(aryl ether ketone/sulfone)s. These materials, characterized by high glass transition temperatures and good solubility, could find applications in industries requiring materials with low dielectric constants and high thermal stability. Their transparent nature also suggests potential in optoelectronics (Shang et al., 2012).

Chemical Stability and Reactivity Studies

Investigations into the transesterification reactions of dimethylphenyl esters provide insights into the chemical behavior of related compounds in weakly polar, aprotic solvents. Such studies are crucial for understanding the reactivity and designing new chemical transformations, potentially impacting synthetic methodologies in pharmaceuticals and organic chemistry (Jackman et al., 1991).

Photophysical and Electrochemical Properties

Research on the electro-oxidative polymerization of dimethylthiophenol to poly(phenylene sulphide) underlines the potential of 3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone derivatives in creating conductive polymer films. These materials exhibit semi-conductivity and electrochemical responsiveness, highlighting their applicability in electronic and energy storage devices (Yamamoto et al., 1992).

Crystallography and Molecular Structure

The crystal and molecular structure of related compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, have been elucidated, showing different biological activities based on isomeric forms. Such studies are foundational for drug design and material science, providing a detailed understanding of molecular interactions and structural properties (Allen et al., 1971).

Safety And Hazards

The safety and hazards associated with “3-(3,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone” are not known. It’s important to handle all chemicals with appropriate safety precautions891011.


Future Directions

The future directions for research on “3-(3,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone” would depend on its potential applications. Given the lack of specific information on this compound, it’s difficult to predict future research directions12.


Please note that this information is based on related compounds and general knowledge about similar structures. For specific information about “3-(3,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone”, further research would be needed.


properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-3-4-14(11-13(12)2)5-10-17(22)15-6-8-16(9-7-15)18(19,20)21/h3-4,6-9,11H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNDIDTUCZKXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644856
Record name 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one

CAS RN

898779-65-2
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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